Clindamycin, Antibiotic for Culture Media Use Only

Description

Clindamycin is a lincosamide antibiotic widely used for treating various bacterial infections. It is particularly effective against anaerobic bacteria and certain protozoal infections. Clindamycin works by inhibiting bacterial protein synthesis, making it a valuable tool in both clinical and research settings .

Properties

Molecular Formula |

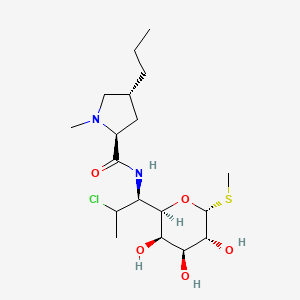

C18H33ClN2O5S |

|---|---|

Molecular Weight |

425.0 g/mol |

IUPAC Name |

(2S,4R)-N-[(1S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9?,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1 |

InChI Key |

KDLRVYVGXIQJDK-PSUNAQLJSA-N |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)C(C)Cl |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Clindamycin is synthesized from lincomycin, a naturally occurring antibiotic. The synthesis involves the chlorination of lincomycin to produce clindamycin. The reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of clindamycin involves large-scale fermentation of Streptomyces lincolnensis to produce lincomycin, followed by chemical modification to obtain clindamycin. The process includes purification steps to ensure the final product’s quality and efficacy .

Chemical Reactions Analysis

Types of Reactions: Clindamycin undergoes various chemical reactions, including:

Oxidation: Clindamycin can be oxidized to form sulfoxide derivatives.

Reduction: Reduction reactions can convert clindamycin back to lincomycin.

Substitution: Chlorine atoms in clindamycin can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Oxidation: Clindamycin sulfoxide.

Reduction: Lincomycin.

Substitution: Various clindamycin derivatives.

Scientific Research Applications

Clindamycin is extensively used in scientific research due to its broad-spectrum antibacterial properties. Some key applications include:

Chemistry: Used as a reference compound in the development of new antibiotics.

Biology: Employed in cell culture media to prevent bacterial contamination.

Medicine: Investigated for its efficacy against resistant bacterial strains and its role in combination therapies.

Industry: Utilized in the production of sterile pharmaceutical products

Mechanism of Action

Clindamycin exerts its effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action prevents the elongation of the peptide chain during translation, effectively stopping bacterial growth. The drug also disrupts the bacterial cell wall, enhancing its bactericidal properties .

Comparison with Similar Compounds

Lincomycin: The parent compound from which clindamycin is derived.

Erythromycin: A macrolide antibiotic with a similar mechanism of action.

Azithromycin: Another macrolide with a broader spectrum of activity.

Uniqueness of Clindamycin: Clindamycin is unique due to its high efficacy against anaerobic bacteria and its ability to penetrate tissues, including bone and abscesses. It also has a longer post-antibiotic effect compared to other antibiotics, making it a valuable option for treating severe infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.